(4-ethoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone (4-ethoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
Brand Name: Vulcanchem
CAS No.: 1114655-07-0
VCID: VC5967853
InChI: InChI=1S/C24H21NO4S/c1-3-29-20-13-11-18(12-14-20)24(26)23-16-25(19-8-6-7-17(2)15-19)21-9-4-5-10-22(21)30(23,27)28/h4-16H,3H2,1-2H3
SMILES: CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC(=C4)C
Molecular Formula: C24H21NO4S
Molecular Weight: 419.5

(4-ethoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

CAS No.: 1114655-07-0

Cat. No.: VC5967853

Molecular Formula: C24H21NO4S

Molecular Weight: 419.5

* For research use only. Not for human or veterinary use.

(4-ethoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone - 1114655-07-0

Specification

CAS No. 1114655-07-0
Molecular Formula C24H21NO4S
Molecular Weight 419.5
IUPAC Name (4-ethoxyphenyl)-[4-(3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Standard InChI InChI=1S/C24H21NO4S/c1-3-29-20-13-11-18(12-14-20)24(26)23-16-25(19-8-6-7-17(2)15-19)21-9-4-5-10-22(21)30(23,27)28/h4-16H,3H2,1-2H3
Standard InChI Key ATZPNULPUBIWIF-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC(=C4)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (4-ethoxyphenyl)-[4-(3-methylphenyl)-1,1-dioxo-1λ⁶,4-benzothiazin-2-yl]methanone, reflects its key structural components:

  • A 1,4-benzothiazine ring system oxidized to a sulfone (1,1-dioxido group).

  • A 4-ethoxyphenyl group attached via a methanone bridge at position 2 of the benzothiazine.

  • A 3-methylphenyl substituent at position 4 of the benzothiazine.

The SMILES notation (CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC(=C4)C) further clarifies the connectivity and stereoelectronic arrangement.

Physicochemical Characteristics

PropertyValue
Molecular FormulaC24H21NO4S\text{C}_{24}\text{H}_{21}\text{NO}_{4}\text{S}
Molecular Weight419.5 g/mol
IUPAC Name(4-ethoxyphenyl)-[4-(3-methylphenyl)-1,1-dioxo-1λ⁶,4-benzothiazin-2-yl]methanone
InChIInChI=1S/C24H21NO4S/c1-3-29-20-13-11-18(12-14-20)24(26)23-16-25(19-8-6-7-17(2)15-19)21-9-4-5-10-22(21)30(23,27)28/h4-16H,3H2,1-2H3
InChIKeyATZPNULPUBIWIF-UHFFFAOYSA-N
PubChem CID46297113

Solubility data remain unreported, a common limitation for research-stage compounds. The ethoxy and methyl groups likely enhance lipophilicity, suggesting potential membrane permeability in biological systems.

Synthesis and Characterization

Synthetic Pathways

Benzothiazine derivatives are typically synthesized through multi-step sequences involving:

  • Ring Formation: Condensation reactions to construct the benzothiazine core.

  • Functionalization: Introduction of substituents via alkylation, arylation, or acylation.

  • Oxidation: Conversion of thiazine sulfides to sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid .

For this compound, the patent WO2001040208A2 provides insights into analogous syntheses :

  • Key Step: Condensation of a chlorinated intermediate with amines in refluxing o-xylene using silica gel or potassium carbonate as adsorbents to prevent azeotrope formation .

  • Catalysts: Employed to enhance yield and purity, avoiding byproducts common in traditional methods .

Analytical Characterization

  • Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR would resolve the ethoxyphenyl (δ 1.3–1.5 ppm for CH₃CH₂O) and methylphenyl (δ 2.3 ppm for Ar–CH₃) groups.

  • Mass Spectrometry: ESI-MS would show the molecular ion peak at m/z 419.5 [M+H]⁺, with fragmentation patterns confirming the sulfone and ketone moieties.

  • X-ray Crystallography: Unavailable for this compound, but related benzothiazines exhibit planar benzothiazine cores with substituents orthogonal to the ring .

DerivativeSubstituentsMolecular WeightReported Activity
Target Compound4-ethoxyphenyl, 3-methylphenyl419.5Under investigation
VC56110694-ethoxyphenyl, 3-methoxyphenyl435.49Antimicrobial potential
Piroxicam 2-pyridyl331.4COX-2 inhibition

The 3-methylphenyl group may enhance metabolic stability compared to methoxy or pyridyl substituents, though this requires validation.

Industrial and Research Applications

Pharmaceutical Development

  • Lead Optimization: The compound’s sulfone group improves oxidative stability over sulfide analogs, a critical factor in drug design .

  • Prodrug Potential: Ethoxy groups can serve as prodrug moieties, hydrolyzing in vivo to active metabolites.

Material Science

Benzothiazine sulfones have been explored as:

  • Organic Semiconductors: Planar aromatic systems facilitate π-π stacking in thin-film transistors.

  • Photoinitiators: Sulfone derivatives generate radicals under UV light for polymer curing .

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